molecular formula C24 H36 O2 B164835 Ethyl docosa-4,7,10,13,16,19-hexaenoate CAS No. 84494-72-4

Ethyl docosa-4,7,10,13,16,19-hexaenoate

Cat. No. B164835
CAS RN: 84494-72-4
M. Wt: 356.5 g/mol
InChI Key: ITNKVODZACVXDS-YATCGRJWSA-N
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Description

Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of Docosahexaenoate (DHA), is enriched in the ethyl ester fraction by the selective alcoholysis of fatty acid ethyl esters originating from tuna oil with lauryl alcohol .


Synthesis Analysis

The synthesis of Ethyl docosa-4,7,10,13,16,19-hexaenoate involves the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol . More detailed information about the synthesis process can be found in the paper titled "Synthesis of ethyl ω‐ 2 H 5 ‐docosa‐4, 7, 10, 13, 16, 19‐hexaenoate" .


Molecular Structure Analysis

The molecular weight of Ethyl docosa-4,7,10,13,16,19-hexaenoate is 356.55 and its formula is C24H36O2 . The structure can be represented by the SMILES string: CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC (OCC)=O .


Physical And Chemical Properties Analysis

Ethyl docosa-4,7,10,13,16,19-hexaenoate is a liquid that appears colorless to light yellow . It has a solubility of 100 mg/mL in both water and DMSO .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl docosa-4,7,10,13,16,19-hexaenoate has been a focus in the synthesis of arachidonic acid and related compounds, demonstrating the utility of hexa-2,5-diyn-1-ol as an intermediate in such syntheses (Steen, Pabon, & Dorp, 2010).
  • It's also a key molecule in the stereoselective synthesis of lipid mediators like maresin-L1 and maresin-L2, contributing to our understanding of bioactive products generated from docosahexaenoic acid (Hong et al., 2019).

Degradation and Stability

  • Research on the degradation of ethyl docosahexaenoate by γ-ray irradiation has revealed its vulnerability to radiation and the potential protective role of antioxidants (Murata et al., 2004).
  • Studies on autoxidation activation energies provide insight into the chemical stability of ethyl docosahexaenoate, crucial for its storage and handling (Yoshii, Furuta, & Linko, 2004).

Bioactive Mediator Synthesis

  • Ethyl docosa-4,7,10,13,16,19-hexaenoate plays a role in generating bioactive mediators like protectin D1/neuroprotectin D1, which are involved in anti-inflammatory actions and cell signaling processes (Serhan et al., 2006).
  • The synthesis of ethyl docosahexaenoate using Candida antarctica lipase has been explored, highlighting its potential for pharmaceutical applications (Shimada et al., 2001).

Potential in Ophthalmology and Inflammation Research

  • Studies on protectin D1 generation in asthma and its dampening effect on airway inflammation and hyperresponsiveness shed light on the therapeutic potential of ethyl docosa-4,7,10,13,16,19-hexaenoate derivatives in respiratory disorders (Levy et al., 2007).
  • Its role in ophthalmology, particularly in the modulation of inflammation, neuroprotection, and nerve regeneration, has been underscored by its conversion into mediators like neuroprotectin D1 with significant bioactivity (Gordon & Bazan, 2013).

properties

IUPAC Name

ethyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+,21-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNKVODZACVXDS-YATCGRJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosahexaenoic acid ethyl ester

CAS RN

84494-72-4
Record name 4,7,10,13,16,19-Docosahexaenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DF Taber, K You - The Journal of Organic Chemistry, 1995 - ACS Publications
The preparation and subsequent Wittig reaction of the (Z, Z)-phosphonium salt 4, a useful synthon for the preparation of skipped conjugation polyenes, are reported. Salt 4 is a key …
Number of citations: 29 pubs.acs.org
IH Kim, Y Kanayama, H Nishiwaki… - Journal of Medicinal …, 2019 - ACS Publications
A series of unsaturated fatty acids in fish oil and their corresponding ethanolamide metabolites were explored to find active fish oil components of antiallergic activity in vitro. …
Number of citations: 6 pubs.acs.org
S Sigurjonsson, E Lúthersson… - The Journal of …, 2022 - ACS Publications
The first total synthesis of a docosahexaenoic acid (DHA)-like methoxylated ether lipid (MEL) is reported. This compound constitutes an all-cis methylene skipped hexaene framework …
Number of citations: 4 pubs.acs.org
A Khrimian, DR Lance, M Schwarz… - Journal of agricultural …, 2008 - ACS Publications
The browntail moth, Euproctis chrysorrhea (L.), is native to Eurasia, where periodic outbreaks result in defoliation of forest, shade, and ornamental trees. In addition to the damage …
Number of citations: 8 pubs.acs.org
FD Gunstone - 1999 - books.google.com
This volume has been designed to offer a balanced account of the laboratory synthesis, industrial manufacture and biosynthesis of lipids. Authors describe the synthesis of all the major …
Number of citations: 28 books.google.com
JTP Derksen - 1999 - books.google.com
Research scientists in both academia and industry will find this book useful. An overview of recent synthetic work in the field of fatty acid chemistry is developed, and directions for future …
Number of citations: 35 books.google.com
S Sigurjónsson - skemman.is
Verkefnið fól í sér níu skrefa efnasmíð til að mynda Stearidonsýru. Vegna erfiðleiki við sjötta skrefið voru seinustu tvö skrefin ekki framkvæmd. Fyrstu fjögur skref efnasmíðinnar var að …
Number of citations: 1 skemman.is

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